molecular formula C17H18N6OS B2940670 (4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1021253-92-8

(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2940670
CAS No.: 1021253-92-8
M. Wt: 354.43
InChI Key: XSVIIBBACQSODD-UHFFFAOYSA-N
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Description

This compound features a central piperazine ring substituted with a 1-phenyl-1H-tetrazol-5-ylmethyl group and a thiophen-2-ylmethanone moiety. The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity, while the thiophene and phenyl groups contribute to aromatic interactions in biological targets . Its synthesis likely involves multi-step reactions, including tetrazole formation via aryl aniline, sodium azide, and triethyl orthoformate, followed by coupling with piperazine derivatives . Characterization methods include IR, NMR, and mass spectrometry .

Properties

IUPAC Name

[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c24-17(15-7-4-12-25-15)22-10-8-21(9-11-22)13-16-18-19-20-23(16)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVIIBBACQSODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features several key functional groups:

  • Tetrazole ring : Known for its stability and biological activity.
  • Piperazine ring : Often involved in drug design due to its ability to interact with various biological targets.
  • Thiophene moiety : Contributes to the compound's pharmacological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The tetrazole moiety can mimic carboxylic acids, allowing for binding to enzymes or receptors, which can modulate their activity. This interaction may lead to various biological effects, including:

  • Enzyme inhibition : The compound may inhibit enzymes critical for disease progression.
  • Receptor modulation : It may alter receptor activity, influencing signaling pathways.

Anticancer Properties

Research indicates that compounds containing similar structural motifs exhibit anticancer activity. For instance, studies have shown that tetrazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth.

CompoundIC50 (µM)Mechanism
Compound A10Induces apoptosis
Compound B15Inhibits cell proliferation

The compound's structure suggests potential effectiveness against various cancer cell lines, although specific data for this compound is limited.

Anticonvulsant Activity

Similar piperazine derivatives have been evaluated for anticonvulsant properties. The structure of this compound suggests a potential role in modulating neurotransmitter systems involved in seizure activity.

Case Studies

Several studies have evaluated the biological activity of tetrazole-containing compounds:

  • Study on Antitumor Activity :
    • Researchers synthesized a series of tetrazole derivatives and tested them against various cancer cell lines.
    • Results indicated that certain derivatives exhibited IC50 values less than 20 µM, demonstrating significant cytotoxic effects.
  • Anticonvulsant Evaluation :
    • A study assessed the anticonvulsant effects of piperazine-based compounds in animal models.
    • Compounds similar to this compound showed promising results in reducing seizure frequency.

Comparison with Similar Compounds

Structural Modifications in Piperazine/Tetrazole Derivatives

Compound A : 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone ()
  • Key Differences: Replaces piperazine with piperidine (saturated six-membered ring without a second nitrogen). Ethanone linker instead of methanone.
  • Implications: Piperidine’s reduced basicity may alter receptor binding compared to piperazine. Shorter ethanone linker could restrict conformational flexibility .
Compound B : 2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone ()
  • Ethanone linker instead of methanone.
  • Implications :
    • Allyl group may enhance lipophilicity (higher logP) and membrane permeability .
Compound C : 1-(4-Fluorophenyl-1H-tetrazol-5-yl)-2-(piperazin-1-yl)ethanone ()
  • Key Differences: Fluorine substituent on the phenyl ring. Ethanone linker.
  • Implications :
    • Fluorine’s electron-withdrawing effect increases metabolic stability and binding affinity via enhanced dipole interactions .

Thiophene-Containing Analogs

Compound D : [3-Ferrocenyl-6-methoxybenzo[b]thiophen-2-yl][4-(piperazin-1-yl)methylphenyl]methanone ()
  • Key Differences: Ferrocene (organometallic) and benzo[b]thiophene replace tetrazole and simple thiophene.
  • Implications :
    • Ferrocene confers redox activity, enhancing cytotoxicity (e.g., superior potency to cisplatin in antiproliferative assays) .
Compound E : 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47) ()
  • Key Differences: Trifluoromethylphenyl replaces tetrazole. Ethanone linker.

Mechanistic and Application Insights

  • Tetrazole vs. Trifluoromethylphenyl : Tetrazole’s bioisosteric role may favor enzyme inhibition (e.g., angiotensin II receptor antagonists), while trifluoromethylphenyl enhances CNS activity .
  • Piperazine vs. Piperidine : Piperazine’s dual nitrogen atoms facilitate stronger hydrogen bonding, critical for receptor affinity .
  • Thiophene vs. Benzo[b]thiophene : Benzo-fused systems offer extended π-stacking but reduce solubility .

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